molecular formula C29H29N3O6 B2778337 13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one CAS No. 688342-19-0

13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one

Cat. No.: B2778337
CAS No.: 688342-19-0
M. Wt: 515.566
InChI Key: LTJXKBRUNYMYIV-UHFFFAOYSA-N
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Description

13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinoline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted piperazine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. Additionally, its anti-tubercular activity may involve the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and tetrahydroisoquinoline-based molecules, such as:

  • 4-(Furan-2-carbonyl)piperazine-1-carbonyl derivatives
  • 2,3-Dimethoxy-5,6,13,13a-tetrahydroisoquinoline analogs

Uniqueness

What sets 13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O6/c1-36-23-16-18-9-10-32-26(21(18)17-24(23)37-2)25(19-6-3-4-7-20(19)27(32)33)29(35)31-13-11-30(12-14-31)28(34)22-8-5-15-38-22/h3-8,15-17,25-26H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJXKBRUNYMYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3C(C4=CC=CC=C4C(=O)N3CCC2=C1)C(=O)N5CCN(CC5)C(=O)C6=CC=CO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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